molecular formula C14H18BrN5O B12224746 3-bromo-4-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl}oxy)pyridine

3-bromo-4-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl}oxy)pyridine

Cat. No.: B12224746
M. Wt: 352.23 g/mol
InChI Key: XTLVIZPEGWVCAK-UHFFFAOYSA-N
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Description

3-bromo-4-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl}oxy)pyridine is a complex organic compound that features a bromine atom, a pyridine ring, a pyrrolidine ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl}oxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and an appropriate alkyne.

    Attachment of the Pyrrolidine Ring: The triazole derivative is then reacted with a pyrrolidine derivative under basic conditions to form the desired pyrrolidine-triazole intermediate.

    Bromination: The intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Formation of the Pyridine Ring: Finally, the pyridine ring is introduced through a nucleophilic substitution reaction involving the brominated intermediate and a suitable pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl}oxy)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the existing functional groups within the molecule.

Scientific Research Applications

3-bromo-4-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl}oxy)pyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: It can be used in the development of new pharmaceuticals with improved efficacy and reduced side effects.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as improved conductivity or enhanced stability.

    Biological Research: It can be used as a probe to study biological processes and to identify potential therapeutic targets.

Mechanism of Action

The mechanism of action of 3-bromo-4-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets within the cell. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-(triazolyl)pyridine: A similar compound with a bromine atom and a triazole ring attached to a pyridine ring.

    3-chloro-4-(triazolyl)pyridine: A compound with a chlorine atom instead of a bromine atom, but with a similar overall structure.

    4-(triazolyl)pyridine: A compound lacking the bromine atom but with a similar triazole-pyridine structure.

Uniqueness

3-bromo-4-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl}oxy)pyridine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The combination of the triazole, pyrrolidine, and pyridine rings also provides a unique structural framework that can be exploited for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H18BrN5O

Molecular Weight

352.23 g/mol

IUPAC Name

3-bromo-4-[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]oxypyridine

InChI

InChI=1S/C14H18BrN5O/c1-10-17-18-14(19(10)2)9-20-6-4-11(8-20)21-13-3-5-16-7-12(13)15/h3,5,7,11H,4,6,8-9H2,1-2H3

InChI Key

XTLVIZPEGWVCAK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)CN2CCC(C2)OC3=C(C=NC=C3)Br

Origin of Product

United States

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